N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with phenyl and trifluoromethyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenacyl bromide with 3-trifluoromethylaniline in the presence of a base such as triethylamine (TEA) in ethanol. This reaction forms an intermediate, which is then cyclized to form the thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- 7-((3aS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-(4-CL-3-(TRIFLUOROMETHYL)PHENYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE stands out due to its unique trifluoromethyl and phenyl substitutions, which enhance its chemical stability and biological activity. These features make it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H15ClF3N3S |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H15ClF3N3S/c26-20-12-11-17(13-19(20)25(27,28)29)30-23-18-14-21(15-7-3-1-4-8-15)33-24(18)32-22(31-23)16-9-5-2-6-10-16/h1-14H,(H,30,31,32) |
InChI Key |
RABVYRYNXGOLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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